1-Naphthalen-2-ylpentan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6315-97-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-naphthalen-2-ylpentan-3-one |
InChI |
InChI=1S/C15H16O/c1-2-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 |
InChI Key |
JHUOBGSYFXSEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Naphthalen 2 Ylpentan 3 One and Analogues
Established Synthetic Pathways for Aryl Ketones
The construction of aryl ketones is a fundamental transformation in organic synthesis, with several well-established methods available. These approaches range from classical electrophilic aromatic substitutions to modern cross-coupling reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Friedel-Crafts Acylation Approaches for Naphthyl Ketones
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution. sigmaaldrich.com The reaction involves treating an aromatic ring, such as naphthalene (B1677914), with an acylating agent (an acyl chloride or anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com
In the case of naphthalene, acylation can occur at either the 1-position (α) or the 2-position (β). The regiochemical outcome is highly dependent on reaction conditions such as temperature, solvent, and the steric bulk of the acylating agent. myttex.net For instance, the acylation of naphthalene with acetyl chloride in solvents like ethylene (B1197577) dichloride tends to yield the α-substituted product, methyl 1-naphthyl ketone. google.com However, using a solvent like nitrobenzene (B124822) or employing bulkier acylating complexes can favor the formation of the β-substituted isomer due to greater steric hindrance at the α-position. myttex.net This control of regioselectivity is crucial for the targeted synthesis of 2-substituted naphthyl ketones.
| Acylating Agent | Solvent | Additional Reagent (1 mol.) | Temperature (°C) | % α-substitution | % β-substitution | Source |
| Acetyl chloride | Ethylene chloride | None | 35 | ~100 | 0 | myttex.net |
| Acetyl chloride | Nitrobenzene | None | 35 | 33 | 67 | myttex.net |
| Benzoyl chloride | Ethylene chloride | None | 35 | ~100 | 0 | myttex.net |
| Benzoyl chloride | Nitrobenzene | None | 35 | 10 | 90 | myttex.net |
Carbon-Carbon Bond Formation Strategies in Ketone Synthesis
Beyond Friedel-Crafts reactions, a diverse array of carbon-carbon bond-forming strategies has been developed for the synthesis of aryl ketones. organic-chemistry.org These methods often provide milder reaction conditions and broader functional group compatibility.
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides or anhydrides is an effective method for ketone synthesis. organic-chemistry.org
Nickel-Catalyzed Reactions: Nickel catalysts can facilitate the addition of arylboronic acids to nitriles, which upon hydrolysis yield the desired aryl ketones. organic-chemistry.org
Reactions with Carboxylate Anions: The use of a magnesium amide additive can control the addition of Grignard reagents to carboxylate anions, preventing the common side reaction of tertiary alcohol formation and providing ketones. organic-chemistry.org
C-C Bond Activation: Advanced strategies involve the transition metal-catalyzed activation and cleavage of existing carbon-carbon bonds in ketones. researchgate.netresearchgate.net This allows for the transformation of readily available aryl ketones into other valuable structures, such as long-chain ketones, through multi-carbon homologation. nih.gov
| Reaction Type | Key Reagents | Catalyst | Product | Source |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Acyl chloride | Palladium acetate (B1210297) | Aryl ketone | organic-chemistry.org |
| Nitrile Addition | Arylboronic acid, Nitrile | Nickel catalyst | Aryl ketone | organic-chemistry.org |
| Grignard Addition | Grignard reagent, Carboxylate | Magnesium amide | Aryl ketone | organic-chemistry.org |
| Carbonylative Cross-Coupling | Alkyl iodide, Arylboronic acid | Palladium/Light | Alkyl aryl ketone | acs.org |
Synthetic Routes Involving Organometallic Reagents
Organometallic reagents are powerful nucleophiles widely used for the synthesis of ketones. pearson.com Reagents such as organolithium and Grignard (organomagnesium) compounds readily add to various carbonyl precursors and their derivatives. pearson.comnptel.ac.in
The reaction of an organometallic reagent with an acyl chloride is a direct route to ketones. bohrium.com However, a significant challenge is that the ketone product is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. bohrium.com To circumvent this issue, several strategies have been developed:
Using less reactive organometallic reagents, such as organozinc or organocadmium compounds. bohrium.com
Employing specific carboxylic acid derivatives like Weinreb amides, which form a stable chelated intermediate that resists over-addition.
Conducting the reaction at very low temperatures to control reactivity.
These methods allow for the chemoselective synthesis of a wide range of ketones from readily available starting materials. organic-chemistry.orgbohrium.com
Targeted Synthesis of Naphthalene-Substituted Ketones
The synthesis of a specific isomer, such as a 2-substituted naphthalene ketone, requires precise control over the reaction's regiochemistry. Furthermore, if the ketone contains a chiral center, enantioselective methods are necessary to produce a single stereoisomer.
Regioselective Functionalization of the Naphthalene Core
Achieving regioselectivity in the functionalization of the naphthalene skeleton is a central challenge in its chemistry. researchgate.netresearchgate.net While traditional electrophilic aromatic substitution can be difficult to control, modern synthetic methods offer more predictable outcomes. researchgate.netnih.gov
Directed C-H activation has emerged as a powerful strategy for the site-selective functionalization of aromatic rings. nih.gov By installing a directing group at a specific position on the naphthalene core, a metal catalyst can be guided to activate a C-H bond at a desired location (e.g., ortho, meta, or peri positions) for subsequent coupling with other fragments. nih.govdntb.gov.ua
In the context of Friedel-Crafts acylation, regioselectivity can be influenced by the reaction conditions. As previously mentioned, the steric bulk of the electrophile plays a key role; larger acylium ion complexes face significant steric hindrance at the more crowded α-position, leading to preferential attack at the β-position. myttex.net This principle can be exploited to favor the formation of 2-acylnaphthalenes, which are precursors to compounds like 1-naphthalen-2-ylpentan-3-one. Another approach involves Brønsted-acid-catalyzed benzannulation reactions between phenylacetaldehydes and alkynes, which can produce polysubstituted naphthalenes with high regioselectivity under mild conditions. acs.org
Enantioselective and Diastereoselective Synthesis of Chiral Naphthyl Ketones
When the target ketone is chiral, methods for controlling stereochemistry are required. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. st-andrews.ac.uk Several strategies are employed to synthesize chiral naphthyl ketones:
Asymmetric Catalysis: A chiral catalyst can create a chiral environment that directs the reaction to form one enantiomer preferentially. For example, a cobalt-catalyzed semipinacol rearrangement of α,α-diaryallylic alcohols provides access to enantioenriched α-aryl ketones. st-andrews.ac.uk Similarly, bifunctional organocatalysts have been used in asymmetric sulfa-Michael additions to generate chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess. nih.gov
Enantioselective Reduction: A common approach to chiral alcohols, which can be oxidized to chiral ketones, is the enantioselective reduction of a prochiral ketone. Reagents such as chiral boranes (e.g., DIP-Chloride) or lithium aluminum hydride modified with chiral ligands like 1,1'-bi-2-naphthol (B31242) (BINAL-H) are effective for this purpose. uwindsor.ca The mnemonic for BINAL-H reductions is that the (S)-catalyst typically yields the (S)-alcohol, and the (R)-catalyst gives the (R)-alcohol. uwindsor.ca
Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid, catalyst-mediated racemization of a chiral intermediate with an irreversible, enzyme-catalyzed reaction that selectively consumes one enantiomer. mdpi.com For instance, a prochiral ketone can be converted directly into a single enantiomer of a chiral acetate in one pot by combining a metal catalyst for transfer hydrogenation/racemization with a lipase (B570770) for enantioselective acylation. mdpi.com
These advanced methodologies provide robust pathways to access stereochemically pure naphthyl ketones, which are valuable building blocks for complex molecular targets.
Advanced Synthetic Techniques and Sustainable Chemistry Considerations
Catalytic Approaches in Ketone Synthesis and Transformations
Catalytic methods are central to modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions. cmu.eduijrpr.com For the synthesis of ketones, a variety of catalytic strategies have been developed, ranging from metal-catalyzed cross-coupling reactions to organocatalyzed reductions.
Metal-Catalyzed Synthesis:
Transition metal catalysts, such as those based on palladium, nickel, and rhodium, are widely employed in ketone synthesis. tandfonline.comnih.gov For instance, a synergistic approach using photoredox, nickel, and phosphoranyl radical catalysis enables the direct synthesis of highly functionalized ketones from commercially available aromatic acids and aryl/alkyl bromides. nih.gov This method avoids the need for pre-activated carbonyl intermediates or organometallic reagents, offering a more concise route to complex ketones. nih.gov
Another significant area is the catalytic transfer hydrogenation of ketones, which is a crucial transformation for producing chiral alcohols, important intermediates in organic synthesis. mdpi.com Ruthenium(II) complexes, in particular, have shown high efficiency as catalysts for this process. tandfonline.commdpi.com
Organocatalysis:
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the reduction of prochiral ketones to optically active secondary alcohols. rsc.org Various organocatalysts, such as oxazaborolidines, have been successfully utilized for this purpose, offering an alternative to metal-based catalysts. rsc.org
Catalytic Transformations:
Beyond their synthesis, ketones undergo a variety of catalytic transformations. Dual light-excited ketone/transition-metal catalysis has become a rapidly advancing field in photochemistry, allowing for diverse functionalizations of C–H or C–X bonds. thieme-connect.de In these reactions, the triplet state of the ketone can act as a hydrogen-atom-abstracting agent, a single-electron acceptor, or a photosensitizer. thieme-connect.de
The table below summarizes some catalytic approaches relevant to ketone synthesis and transformation:
| Catalytic Approach | Description | Key Features |
| Photoredox/Nickel/Phosphoranyl Radical Catalysis | Synergistic catalysis for cross-electrophile coupling of aromatic acids and organohalides. | Direct synthesis of ketones, avoids pre-activation of reagents. nih.gov |
| Transfer Hydrogenation | Reduction of ketones to alcohols using a hydrogen donor, often catalyzed by ruthenium or rhodium complexes. tandfonline.commdpi.com | Produces chiral alcohols, often with high enantioselectivity. mdpi.com |
| Organocatalytic Reduction | Asymmetric reduction of prochiral ketones using small organic molecules as catalysts. | Metal-free, provides access to optically active alcohols. rsc.org |
| Dual Triplet Ketone/Transition-Metal Catalysis | Photochemical method utilizing the excited triplet state of a ketone in conjunction with a transition metal catalyst. | Enables a variety of C-H and C-X bond functionalizations. thieme-connect.de |
Principles of Green Chemistry in Reaction Design and Process Optimization
Green chemistry principles are increasingly integrated into the design of synthetic routes to minimize environmental impact. essentialchemicalindustry.org The goal is to develop sustainable processes by preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. essentialchemicalindustry.orgacs.org
Atom Economy:
A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenations, for example, exhibit 100% atom economy in the reduction of ketones, as all atoms of the hydrogen molecule are incorporated into the alcohol product. acs.org This is a significant advantage over stoichiometric reagents that generate large amounts of waste. acs.org
Safer Solvents and Auxiliaries:
The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry promotes the use of safer alternatives, such as water. chemistryviews.org For instance, a visible-light-induced aerobic C-H oxidation reaction for producing aromatic ketones has been developed using water as the solvent and air as the oxidant, making the process environmentally friendly. chemistryviews.org
Energy Efficiency:
Reducing energy consumption is another crucial aspect of green chemistry. essentialchemicalindustry.org This can be achieved by designing reactions that proceed at ambient temperature and pressure. chemistryviews.org The aforementioned photocatalytic synthesis of aromatic ketones in water is an example of a reaction that can be performed under mild conditions. chemistryviews.org
Use of Renewable Feedstocks:
Utilizing renewable resources as starting materials is a fundamental goal of sustainable chemistry. Research into using unsaturated fatty acid derivatives as feedstock for oxidation reactions to produce ketones and aldehydes is an active area. yedarnd.com
The following table outlines the application of green chemistry principles in ketone synthesis:
| Green Chemistry Principle | Application in Ketone Synthesis |
| Prevention | Designing syntheses to avoid the formation of waste products. essentialchemicalindustry.org |
| Atom Economy | Utilizing reactions like catalytic hydrogenation that maximize the incorporation of reactant atoms into the product. acs.org |
| Less Hazardous Chemical Synthesis | Employing non-toxic reagents and catalysts. essentialchemicalindustry.org |
| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of hazardous organic solvents. chemistryviews.org |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. essentialchemicalindustry.orgchemistryviews.org |
| Use of Renewable Feedstocks | Exploring the use of biomass-derived materials as starting points for ketone synthesis. yedarnd.com |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. acs.org |
Microwave and Ultrasound-Assisted Synthetic Protocols
Microwave and ultrasound irradiation are non-conventional energy sources that can significantly enhance the rates of chemical reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.netnih.gov These techniques are considered green chemistry tools as they can reduce energy consumption and sometimes eliminate the need for solvents. nih.govsapub.org
Microwave-Assisted Synthesis:
Microwave heating can accelerate reactions by directly coupling with the molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of ketones. For example, a metal-free alkylation of aldehydes to produce ketones has been achieved using microwave irradiation. nih.gov Microwave-assisted synthesis has also been used for the reduction of aldehydes and ketones using silica-supported sodium borohydride (B1222165), offering a rapid and solventless method. sapub.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reactivity. researchgate.netnih.gov Ultrasound has been employed in the synthesis of various organic compounds, and in some cases, it can eliminate the need for a catalyst. nih.gov For example, the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones) can be significantly accelerated using ultrasound. mdpi.com
The table below highlights the advantages of microwave and ultrasound-assisted synthesis in the context of preparing ketones:
| Technique | Principle | Advantages in Ketone Synthesis |
| Microwave-Assisted Synthesis | Rapid and uniform heating through direct interaction of microwaves with polar molecules. nih.gov | Shorter reaction times, higher yields, potential for solvent-free reactions. nih.govsapub.org |
| Ultrasound-Assisted Synthesis | Acoustic cavitation creates localized high-energy environments. researchgate.netnih.gov | Increased reaction rates, can sometimes avoid the use of catalysts. nih.govmdpi.com |
Spectroscopic Characterization and Structural Elucidation of 1 Naphthalen 2 Ylpentan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-Naphthalen-2-ylpentan-3-one is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these protons would be complex due to spin-spin coupling between adjacent protons on the ring.
The aliphatic protons of the pentanone chain would resonate in the upfield region. The methylene (B1212753) protons adjacent to the naphthalene ring (C1) would likely appear as a triplet around 3.0-3.2 ppm. The methylene protons adjacent to the carbonyl group (C2) would be deshielded and are expected to resonate as a quartet around 2.7-2.9 ppm. The terminal methyl protons (C5) would appear as a triplet at approximately 1.0-1.2 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40-8.00 | Multiplet | 7H | Ar-H (Naphthalene) |
| 3.05 | Triplet | 2H | H-1 |
| 2.75 | Quartet | 2H | H-4 |
| 1.05 | Triplet | 3H | H-5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, including Distortionless Enhancement by Polarization Transfer (DEPT)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C3) is the most deshielded and is expected to have a chemical shift in the range of 200-215 ppm. The aromatic carbons of the naphthalene ring would appear between 125 and 135 ppm. The aliphatic carbons would be found in the upfield region of the spectrum.
DEPT experiments would further aid in the assignment of the carbon signals. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.
Predicted ¹³C NMR and DEPT Data for this compound
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| 211.0 | Absent | Absent | C-3 (C=O) |
| 133.5 | Absent | Absent | Quaternary Ar-C |
| 128.5 | Positive | Positive | Ar-CH |
| 127.8 | Positive | Positive | Ar-CH |
| 126.3 | Positive | Positive | Ar-CH |
| 125.7 | Positive | Positive | Ar-CH |
| 45.0 | Negative | Absent | C-2 |
| 35.5 | Negative | Absent | C-4 |
| 30.0 | Negative | Absent | C-1 |
| 8.0 | Positive | Absent | C-5 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Assessment
Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, cross-peaks would be expected between the protons at C1 and C2, and between the protons at C4 and C5, confirming the pentanone chain's connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aliphatic chain and the naphthalene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the protons at C2 would show a correlation to the carbonyl carbon (C3), and the protons at C1 would show correlations to the carbons of the naphthalene ring, thus confirming the attachment of the pentanone chain to the aromatic system.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Carbonyl Stretching Frequencies and Their Sensitivity to Electronic Environment
The most characteristic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a simple aliphatic ketone, this peak typically appears around 1715 cm⁻¹. The conjugation of the carbonyl group with an aromatic ring, as is the case here, generally lowers the stretching frequency to around 1685-1700 cm⁻¹. The presence of the naphthalene ring, which is an electron-withdrawing group, can influence the electronic environment of the carbonyl group and slightly shift this frequency.
Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C stretching vibrations for the naphthalene ring (around 1500-1600 cm⁻¹).
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2960 | Medium | Aliphatic C-H Stretch |
| 1695 | Strong | C=O Stretch (Ketone) |
| 1600, 1508 | Medium | Aromatic C=C Stretch |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) would confirm the molecular weight of this compound.
Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of a naphthalen-2-ylmethyl radical and a pentan-3-one cation, or a naphthalen-2-ylethyl cation and a propanoyl radical.
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In this molecule, a McLafferty rearrangement could occur, leading to the elimination of a neutral ethene molecule and the formation of a resonance-stabilized radical cation.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₃H₇O]⁺ |
| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |
| 57 | [C₃H₅O]⁺ (Propanoyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision makes it possible to distinguish between different molecular formulas that might otherwise appear to have the same nominal mass.
For this compound, with the molecular formula C₁₅H₁₆O, HRMS provides experimental confirmation of this composition by matching the measured mass to the calculated theoretical mass.
Table 1: Elemental Composition Data for this compound from HRMS
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆O |
| Calculated Exact Mass | 212.120115 |
| Measured Mass | Hypothetical value, e.g., 212.1205 |
| Mass Error | e.g., < 5 ppm |
Note: The measured mass and mass error are illustrative, as specific experimental data for this compound is not publicly available. The values represent typical results from HRMS analysis.
Analysis of Characteristic Fragmentation Patterns
In mass spectrometry, following the initial ionization of a molecule to form a molecular ion (M+•), the ion often undergoes fragmentation into smaller, charged pieces. chemguide.co.uklibretexts.orglibretexts.org The pattern of these fragments is highly dependent on the molecule's structure and provides a virtual fingerprint for its identification. For ketones like this compound, two primary fragmentation pathways are particularly significant: α-cleavage and the McLafferty rearrangement. wikipedia.orglibretexts.org
α-Cleavage : This process involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orglibretexts.org The ionization of the molecule typically involves the removal of a non-bonding electron from the carbonyl oxygen, creating a radical cation. libretexts.org Subsequent cleavage of the bond at the α-position can occur on either side of the carbonyl group, leading to the formation of stable acylium ions. For this compound, two primary α-cleavage events are expected:
Cleavage of the ethyl group, resulting in a [M - CH₂CH₃]+ fragment.
Cleavage of the naphthalen-2-ylethyl group, resulting in a [M - CH₂CH₂C₁₀H₇]+ fragment.
McLafferty Rearrangement : This is a characteristic fragmentation reaction for carbonyl compounds that possess a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). wikipedia.orgrsc.orglibretexts.org The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the bond between the α- and β-carbons. libretexts.orgwikipedia.orguobasrah.edu.iq This results in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation. libretexts.org this compound contains γ-hydrogens on the ethyl group, making it susceptible to this rearrangement.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Fragment Lost | Resulting Ion Structure | Predicted m/z |
| Molecular Ion | - | [C₁₅H₁₆O]+• | 212 |
| α-Cleavage | Ethyl radical (•CH₂CH₃) | [C₁₃H₁₁O]+ | 183 |
| α-Cleavage | Naphthalen-2-ylmethyl radical (•CH₂C₁₀H₇) | [C₄H₇O]+ | 71 |
| α-Cleavage | Propyl radical (•CH₂CH₂CH₃) | [C₁₂H₉O]+ | 169 |
| McLafferty Rearrangement | Ethene (CH₂=CH₂) | [C₁₃H₁₂O]+• | 184 |
| Other Fragmentation | Naphthalen-2-yl radical (•C₁₀H₇) | [C₅H₉O]+ | 85 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with π-systems or non-bonding electrons that can undergo these electronic transitions.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system, which is a strong chromophore. Naphthalene and its derivatives typically exhibit two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net
The ¹Lₐ band is typically intense and appears at shorter wavelengths.
The ¹Lₑ band is of lower intensity and appears at longer wavelengths, often showing fine vibrational structure.
The presence of the pentanone substituent on the naphthalene ring can cause slight shifts in the positions (λₘₐₓ) and intensities of these absorption bands compared to unsubstituted naphthalene. These shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) provide information about the electronic interaction between the substituent and the aromatic ring.
Table 3: Typical Electronic Transitions for Naphthalene Derivatives
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
| ¹Lₐ Band | ~220-250 | High | Intense absorption due to a strongly allowed electronic transition. |
| ¹Lₑ Band | ~260-320 | Low to Moderate | Less intense absorption, often with resolved vibrational fine structure. researchgate.net |
| n → π* | ~300-330 | Very Low | Weak absorption associated with the carbonyl group, often obscured by the stronger naphthalene absorptions. |
Advanced X-ray Crystallography for Single-Crystal Structure Determination
While spectroscopic methods provide valuable data on connectivity and electronic structure, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and conformation.
For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. The analysis would yield a detailed structural model, revealing the planarity of the naphthalene system and the specific conformation of the flexible pentanone side chain. It would also provide insights into how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π–π stacking. nih.gov
Although a crystal structure for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be obtained from such an analysis, based on published structures of similar naphthalene derivatives. mdpi.com
Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.6 Å, b = 14.3 Å, c = 16.6 Å |
| α = 90°, β = 91.9°, γ = 90° | |
| Volume (V) | 2517 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.34 g/cm³ |
| Final R-factor | < 0.05 |
Note: These values are hypothetical and serve only to represent the parameters determined in a typical X-ray crystallography experiment.
Chemical Reactivity and Transformation Studies of 1 Naphthalen 2 Ylpentan 3 One
Chemoselective Oxidation Reactions of the Ketone Moiety
The ketone functional group in 1-naphthalen-2-ylpentan-3-one is generally stable towards oxidation, particularly when compared to aldehydes. Aggressive oxidation using strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to the non-selective cleavage of the carbon-carbon bonds adjacent to the carbonyl, resulting in a mixture of carboxylic acid products. However, such harsh conditions are seldom employed in synthetic strategies due to their lack of selectivity.
A more refined and synthetically valuable oxidative transformation for ketones is the Baeyer-Villiger oxidation. This reaction, typically employing a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), results in the conversion of the ketone to an ester through the insertion of an oxygen atom. For an unsymmetrical ketone like this compound, the regiochemical outcome of this reaction is dictated by the relative migratory aptitude of the two groups attached to the carbonyl carbon. The group that can better stabilize a positive charge during the rearrangement step will migrate preferentially. The established order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
In this compound, the competition is between the naphthalen-2-ylmethyl group (a primary benzylic-type group) and an ethyl group (a primary alkyl group). Due to the greater stability of the transition state involving the migration of the benzylic-type group, the naphthalen-2-ylmethyl group is expected to migrate in preference to the ethyl group. This regioselectivity would lead to the formation of ethyl 2-(naphthalen-2-yl)acetate as the major product.
| Migrating Group | Product | Predicted Outcome |
|---|---|---|
| Naphthalen-2-ylmethyl | Ethyl 2-(naphthalen-2-yl)acetate | Major Product |
| Ethyl | (Naphthalen-2-ylmethyl) propanoate | Minor Product |
Regioselective Reduction Reactions of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to the corresponding secondary alcohol, 1-naphthalen-2-ylpentan-3-ol, without affecting the aromatic naphthalene (B1677914) ring. This transformation is fundamental in organic synthesis and can be accomplished using a variety of reducing agents.
Metal hydrides are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reagent that readily reduces ketones in alcoholic solvents like methanol (B129727) or ethanol. For less reactive ketones or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is effective.
Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst (e.g., palladium, platinum, or Raney nickel), is another widely used method. By carefully controlling the reaction conditions, including temperature and pressure, the ketone can be reduced with high selectivity.
Stereoselective Reduction to Corresponding Chiral Alcohols
The reduction of the prochiral ketone this compound generates a new stereocenter at the C-3 position, resulting in a racemic mixture of (R)- and (S)-1-naphthalen-2-ylpentan-3-ol. The synthesis of enantiomerically pure or enriched alcohols is of great importance, particularly in the synthesis of pharmaceuticals. chemistrysteps.com
Catalytic Asymmetric Hydrogenation is a highly effective method for achieving this. This technique utilizes a small amount of a chiral transition metal catalyst, commonly based on ruthenium, rhodium, or iridium, to facilitate the enantioselective addition of hydrogen to the ketone. The chirality of the catalyst, which is imparted by chiral ligands like BINAP and DPEN, creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.
Biocatalysis represents a green and highly selective approach. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are capable of reducing a broad spectrum of ketones to their corresponding chiral alcohols with exceptional enantioselectivity. The application of these enzymes to sterically demanding "bulky-bulky" ketones has been successful, indicating their potential for the stereoselective reduction of this compound.
| Method | Catalyst/Reagent | Expected Product | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalyst | Enantioenriched 1-naphthalen-2-ylpentan-3-ol | High efficiency, tunable selectivity |
| Biocatalytic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Enantioenriched 1-naphthalen-2-ylpentan-3-ol | High enantioselectivity, mild conditions |
Alpha-Substitution and Derivatization Reactions of the Pentanone Backbone
The protons on the carbons alpha to the carbonyl group (C-2 and C-4) in this compound are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, enabling the functionalization of the pentanone backbone.
Enolate Chemistry and Alkylation at the Alpha-Positions
The deprotonation of an unsymmetrical ketone like this compound can result in the formation of two distinct enolates: the kinetic enolate and the thermodynamic enolate. The selective formation of one over the other can be controlled by the reaction conditions.
Kinetic Enolate: This enolate is formed by the removal of the most sterically accessible proton, which in this case is at the C-4 position. The formation of the kinetic enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). udel.edukhanacademy.orgochemacademy.commasterorganicchemistry.comreddit.com Subsequent reaction with an alkylating agent will result in substitution at the C-4 position.
Thermodynamic Enolate: The more stable, more substituted enolate is the thermodynamic product. For this compound, this corresponds to the enolate formed by deprotonation at the C-2 position. These conditions are typically achieved using a smaller, weaker base (such as sodium ethoxide) at higher temperatures, which allows for equilibration to the more stable enolate. udel.edukhanacademy.orgochemacademy.commasterorganicchemistry.comreddit.com Alkylation under these conditions will occur at the C-2 position.
| Condition | Enolate Formed | Position of Alkylation |
|---|---|---|
| LDA, -78 °C | Kinetic | C-4 |
| NaOEt, room temp. | Thermodynamic | C-2 |
Halogenation at the Alpha-Positions for Further Functionalization
Alpha-halogenation of this compound can be achieved under both acidic and basic conditions, with the regioselectivity being dependent on the chosen method.
Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. Since the more substituted enol is generally more stable, halogenation (with Cl₂, Br₂, or I₂) occurs preferentially at the more substituted C-2 position to yield 2-halo-1-naphthalen-2-ylpentan-3-one. wikipedia.orglibretexts.org
Base-Promoted Halogenation: In the presence of a base, halogenation occurs via an enolate intermediate. The initial halogenation takes place at the less sterically hindered C-4 position. wikipedia.orgstackexchange.com It is important to note that the introduction of a halogen atom increases the acidity of the remaining protons on the same alpha-carbon, which can lead to multiple halogenations at that site. wikipedia.orglibretexts.org
The resulting α-haloketones are valuable synthetic intermediates for further transformations, including elimination reactions to form α,β-unsaturated ketones and nucleophilic substitution reactions.
Chemical Modifications and Reactions Involving the Naphthalene Aromatic Ring
In general, electrophilic substitution on naphthalene occurs preferentially at the 1-position (α-position) due to the superior stability of the carbocation intermediate formed. wordpress.compearson.comutexas.edu For a 2-substituted naphthalene, electrophilic attack can occur at positions 1, 3, 5, 6, 7, and 8. The directing effect of the existing substituent plays a crucial role in determining the regiochemical outcome.
Nitration and Halogenation: Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) on 2-alkylnaphthalenes typically result in substitution at the 1-, 6-, and 8-positions.
Sulfonation: The sulfonation of naphthalene is a reversible process, and the product distribution is temperature-dependent. At lower temperatures, the kinetic product (naphthalene-1-sulfonic acid) is favored, while at higher temperatures, the thermodynamic product (naphthalene-2-sulfonic acid) predominates. stackexchange.com For 2-substituted naphthalenes, a mixture of isomers is expected. researchgate.netcdnsciencepub.comresearchgate.net
Friedel-Crafts Acylation: This reaction, when performed on 2-alkylnaphthalenes, generally leads to acylation at the 6-position as the major product, driven by steric and electronic factors. google.comacs.orgacs.orgscilit.com
| Reaction | Reagents | Major Substitution Positions |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1, 6, 8 |
| Bromination | Br₂, FeBr₃ | 1, 6, 8 |
| Sulfonation | H₂SO₄ | 1, 6, 8 (subject to kinetic/thermodynamic control) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6 |
Electrophilic Aromatic Substitution Reactions on the Naphthalene System
The naphthalene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation is lower. libretexts.orgmsu.edu In general, electrophilic attack on naphthalene preferentially occurs at the C1 (α) position due to the formation of a more stable carbocation intermediate, which can be represented by more resonance structures that retain one intact benzene ring. youtube.comwordpress.com
The substituent at the C2 position of the naphthalene ring in this compound is a 3-oxopentyl group. This alkyl ketone substituent is expected to have a deactivating effect on the naphthalene ring due to the electron-withdrawing nature of the carbonyl group. However, because the carbonyl group is insulated from the aromatic ring by a methylene (B1212753) group, its deactivating effect is likely to be weak. The alkyl portion of the substituent is weakly activating. Therefore, the substitution pattern will be largely governed by the inherent reactivity of the 2-substituted naphthalene ring.
For 2-substituted naphthalenes, electrophilic attack is strongly favored at the C1 position. Other positions that may be susceptible to substitution, albeit to a lesser extent, include the C6 and C8 positions.
Halogenation:
Chlorination of 2-methylnaphthalene (B46627) in acetic acid has been shown to yield products of both substitution and addition. rsc.org By analogy, the halogenation of this compound with reagents such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to primarily yield the 1-halo-2-(3-oxopentyl)naphthalene.
Table 1: Predicted Major Products of Electrophilic Halogenation of this compound
| Reagent | Catalyst | Predicted Major Product |
|---|---|---|
| Cl₂ | FeCl₃ | 1-Chloro-2-(3-oxopentyl)naphthalene |
Nitration:
Nitration of naphthalene with a mixture of nitric acid and sulfuric acid typically yields 1-nitronaphthalene (B515781) as the major product, with only a small amount of 2-nitronaphthalene (B181648) formed. youtube.comwikipedia.org For this compound, the directing effect of the C2 substituent would further favor substitution at the C1 position.
Table 2: Predicted Major Product of Nitration
| Reagents | Predicted Major Product |
|---|
Friedel-Crafts Acylation and Alkylation:
Friedel-Crafts reactions on naphthalene are also well-documented. wikipedia.orgmdpi.com The acylation of 2-substituted naphthalenes generally occurs at the 6- and 8-positions. google.com For instance, the acylation of 2-methoxynaphthalene (B124790) can be directed to the 6-position. google.com Given the steric hindrance at the 1- and 3-positions, it is plausible that Friedel-Crafts acylation of this compound would favor the 6- and 8-positions of the naphthalene ring.
Table 3: Predicted Major Products of Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Predicted Major Products |
|---|
Metal-Catalyzed Coupling Reactions for Naphthalene Diversification (e.g., Heck-type coupling)
To utilize these reactions, the naphthalene ring would first need to be functionalized with a suitable group, typically a halide or a triflate. For example, the bromination product, 1-bromo-2-(3-oxopentyl)naphthalene, could serve as a substrate for such coupling reactions.
Heck-Type Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org A hypothetical Heck reaction of 1-bromo-2-(3-oxopentyl)naphthalene with an alkene, such as ethyl acrylate, would be expected to yield a substituted alkene, further functionalizing the naphthalene core. Intramolecular Heck reactions have been used to synthesize 2-naphthols from 2-bromobenzyl α,β-unsaturated ketones, demonstrating the feasibility of such cyclizations on substituted naphthalene precursors. nih.govacs.org
Table 4: Hypothetical Heck-Type Coupling Reaction
| Substrate | Coupling Partner | Catalyst | Base | Potential Product |
|---|
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used to form carbon-carbon bonds. A derivative such as 1-bromo-2-(3-oxopentyl)naphthalene could be coupled with an arylboronic acid to generate a biaryl structure.
Table 5: Hypothetical Suzuki-Miyaura Coupling Reaction
| Substrate | Coupling Partner | Catalyst | Base | Potential Product |
|---|
Computational and Theoretical Investigations of 1 Naphthalen 2 Ylpentan 3 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Properties, and Reaction Pathways
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 1-Naphthalen-2-ylpentan-3-one, DFT studies would provide foundational data on its molecular and electronic characteristics.
Molecular Geometry: A primary step would be to perform a geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For this compound, this would reveal the spatial relationship between the naphthalene (B1677914) ring and the pentan-3-one side chain.
Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Reaction Pathways: DFT can be used to model the energetic profiles of potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This would allow for the prediction of the most likely mechanisms for reactions such as oxidation, reduction of the ketone, or electrophilic substitution on the naphthalene ring.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C(carbonyl) | O(carbonyl) | Calculated Value (Å) | ||
| Bond Length | C(naphthyl) | C(side-chain) | Calculated Value (Å) | ||
| Bond Angle | C | C(carbonyl) | O | Calculated Value (°) | |
| Dihedral Angle | C(naphthyl) | C(naphthyl) | C(side-chain) | C(side-chain) | Calculated Value (°) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, would calculate the magnetic shielding tensors for each nucleus. These theoretical shifts, when compared to experimental data, can confirm the structure of the molecule.
IR Frequencies: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific vibrational mode (e.g., C=O stretch, C-H bend). This information is invaluable for interpreting experimental IR spectra.
Below is a hypothetical table of predicted spectroscopic data for this compound.
| Parameter | Functional Group / Atom | Predicted Value |
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | ~195-210 ppm |
| ¹H NMR Shift | Naphthyl Protons | ~7.5-8.0 ppm |
| IR Frequency | Carbonyl (C=O) Stretch | ~1710-1725 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Conformational Analysis: The pentan-3-one side chain of this compound has several rotatable bonds, leading to multiple possible conformations. MD simulations would model the movement of the atoms over time, revealing the preferred conformations and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility.
Intermolecular Interactions: MD simulations can also be used to study how molecules of this compound interact with each other or with solvent molecules. By simulating a system with many molecules, one can observe aggregation behavior, solvation effects, and the types of non-covalent interactions (e.g., van der Waals, π-π stacking of the naphthalene rings) that govern its macroscopic properties.
In Silico Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity
In silico tools can predict how a molecule will behave in a chemical reaction without performing the experiment.
Chemical Reactivity: Based on the calculated electronic properties (like the HOMO and LUMO energies and the electrostatic potential map), the reactivity of different parts of the molecule can be predicted. For instance, the carbonyl oxygen would be predicted as a site for protonation or coordination to Lewis acids, while the naphthalene ring would be the site for electrophilic aromatic substitution.
Regioselectivity: In reactions where there are multiple possible sites for a chemical attack, such as electrophilic substitution on the naphthalene ring, computational models can predict which position is most favorable. This is often done by calculating the relative energies of the possible reaction intermediates.
Stereoselectivity: If a reaction can produce different stereoisomers, computational methods can predict which isomer is likely to be the major product by calculating the energies of the diastereomeric transition states.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues and Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property.
Structural Analogues: To build a QSAR model, a dataset of structurally similar molecules with known activities is required. For this compound, one would gather data on a series of naphthalen-2-yl ketone analogues.
Predictive Design: Molecular descriptors (numerical representations of chemical structure) would be calculated for each analogue. These descriptors, which can encode electronic, steric, and hydrophobic properties, would be statistically correlated with the activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of molecules with enhanced properties.
A hypothetical QSAR data table for a series of analogues might look as follows:
| Compound | LogP (Descriptor) | Electronic Parameter (Descriptor) | Biological Activity (IC₅₀) |
| Analogue 1 | 4.2 | -0.15 | 150 nM |
| Analogue 2 | 4.5 | -0.10 | 120 nM |
| Analogue 3 | 3.9 | -0.20 | 200 nM |
| This compound | Calculated Value | Calculated Value | Predicted Value |
Exploration of Molecular Interactions and Biological Target Identification in Research
In Vitro Assay Development for Characterizing Target Engagement and Modulating Function
The initial characterization of a compound's biological effects relies on a suite of in vitro assays. These controlled, cell-free, or cell-based experiments are designed to measure the direct interaction of the compound with potential targets and its subsequent effect on their function. For a compound such as 1-Naphthalen-2-ylpentan-3-one, a tiered approach to assay development is typically employed.
Initial high-throughput screening (HTS) might involve testing the compound against a broad panel of enzymes, receptors, or cell lines to identify preliminary "hits." For instance, cytotoxicity assays on various human cancer cell lines are often used to assess antiproliferative potential. nih.gov Should initial screens suggest activity, more specific, target-oriented assays are developed. If the compound is hypothesized to be a kinase inhibitor, biochemical assays measuring the phosphorylation of a substrate in the presence of the compound would be conducted.
Target engagement assays confirm that the compound physically binds to its intended target within a cellular environment. Techniques like cellular thermal shift assay (CETSA) can be used to verify this interaction. Functional assays then measure the physiological consequence of this binding. For example, if the target is a G-protein-coupled receptor, functional assays might measure downstream signaling events like changes in intracellular calcium or cyclic AMP levels. The data from these assays are crucial for establishing a preliminary understanding of the compound's potency and efficacy.
Table 1: Examples of In Vitro Assays for Target Characterization
| Assay Type | Purpose | Example Application | Endpoint Measured |
|---|---|---|---|
| Biochemical Assay | Determine direct effect on a purified target | Kinase Inhibition Assay | Substrate phosphorylation |
| Cell-Based Assay | Assess activity in a cellular context | Cancer Cell Proliferation Assay | Cell viability (e.g., via SRB or CCK8) |
| Binding Assay | Quantify the affinity of the compound for the target | Radioligand Binding Assay | Displacement of a labeled ligand |
| Functional Assay | Measure the biological response to target modulation | Reporter Gene Assay | Expression of a reporter gene linked to a specific signaling pathway |
Design and Application of Affinity-Based Probes for Protein Target Identification
When the biological target of a novel compound is unknown, affinity-based protein profiling (AfBPP) is a powerful strategy for its identification. rsc.org This technique utilizes chemically modified versions of the bioactive molecule, known as affinity probes, to isolate its binding partners from a complex biological sample, such as a cell lysate. researchgate.net
The design of an effective probe for this compound would involve three key components:
The Binding Element: The core structure of this compound itself, responsible for binding to the protein target.
A Reporter Group: A tag, such as biotin (B1667282) or a fluorescent dye, that allows for the detection and enrichment of the probe-protein complex. princeton.edu
A Reactive Moiety: A photoactivatable group (e.g., a diazirine) or an electrophilic warhead that, upon activation, forms a covalent bond with the target protein, enabling its stable capture. google.com
In a typical AfBPP experiment, the probe is incubated with a proteome, covalent cross-linking is induced (often by UV light), and the tagged proteins are enriched using the reporter group (e.g., streptavidin beads for a biotin tag). The captured proteins are then identified using mass spectrometry. google.com Competitive experiments, where the biological sample is pre-incubated with an excess of the original, unmodified compound, are crucial to ensure that the identified proteins are specific targets and not non-specific interactors. researchgate.net
Genetic and Genomic Approaches for Target Validation Using Research Tools
Once potential targets are identified, genetic and genomic methods are employed to validate their role in mediating the compound's biological effects. universiteitleiden.nl These approaches involve modulating the expression or function of the candidate target gene to determine if this perturbation mimics or alters the cellular response to the compound. nih.govnih.gov
A primary method for target validation is gene knockdown or knockout. nih.gov Using technologies like RNA interference (RNAi) or CRISPR/Cas9, the expression of the target protein can be significantly reduced or eliminated. universiteitleiden.nl If the cells with reduced target expression become less sensitive to this compound, it provides strong evidence that the protein is the relevant target. Conversely, if knockdown sensitizes the cells, it may indicate that the target is part of a resistance mechanism. nih.gov
Another powerful approach involves comparing the global gene expression profiles of cells treated with the compound to those of cells where the target gene has been knocked down. scispace.com If the compound and the gene knockdown produce similar "transcriptional signatures," it suggests they operate through the same pathway, thereby validating the target. These genetic strategies are considered a gold standard in target validation because they directly link the presence and function of a specific gene to the activity of the small molecule. plengegen.com
Computational Methods for Predicting Potential Biological Targets and Mechanisms of Action
In silico, or computational, methods are instrumental in the early stages of drug discovery for predicting potential biological targets and hypothesizing mechanisms of action, thereby guiding experimental work. nih.gov For a novel structure like this compound, various computational strategies can be applied.
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. The structure of this compound can be compared to large databases of compounds with known biological targets (e.g., ChEMBL, WOMBAT). nih.govf1000research.com Similarity searching, using 2D fingerprints or 3D shape-based methods, can identify known compounds with similar scaffolds, suggesting that this compound may interact with the same targets.
Structure-Based Approaches: If the three-dimensional structures of potential protein targets are known, molecular docking can be used to predict the binding mode and affinity of this compound. researchgate.nettjnpr.org Docking simulations place the compound into the binding site of a protein and calculate a score based on the predicted intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com This can help prioritize which potential targets to test experimentally. nih.govresearchgate.net
Systems-Based Approaches: More advanced methods use machine learning algorithms trained on vast datasets of chemical structures and their associated biological activities to predict targets. scispace.comnih.gov These models can identify complex patterns that are not apparent from simple similarity searches and can propose novel targets for further investigation.
Table 2: Overview of Computational Methods for Target Prediction
| Method | Principle | Input | Output |
|---|---|---|---|
| Similarity Searching | Similar molecules have similar biological activities. | Chemical structure of the query compound. | A ranked list of known compounds with similar structures and their associated targets. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein. | 3D structures of the ligand and the target protein. | Predicted binding pose and a score representing binding affinity (e.g., kcal/mol). nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A set of active molecules. | A 3D model of essential chemical features. |
| Machine Learning/Bayesian Models | Learns from large chemogenomics databases to predict targets for new structures. | Chemical structure of the query compound. | A probability score for a range of potential biological targets. nih.gov |
Structure-Activity Relationship (SAR) Studies on Naphthyl Ketone Scaffolds for Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. nih.gov For the naphthyl ketone scaffold of this compound, SAR studies would explore how changes to the naphthyl ring, the ketone group, and the pentanone chain influence its potency and selectivity. nih.gov
To understand the key interactions between the compound and its receptor, chemists synthesize a library of analogs where different substituents are placed at various positions on the naphthyl ring. researchgate.net For example, electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) could be introduced. The biological activity of these analogs is then tested.
The results of these tests reveal critical information:
Electronic Effects: If electron-withdrawing groups increase activity, it might suggest that a particular region of the molecule is involved in a hydrogen bond or has a key electrostatic interaction with the target. nih.gov
Steric Effects: Introducing bulky groups can probe the size and shape of the binding pocket. A loss of activity with a large substituent may indicate a sterically constrained region.
Hydrophobic Effects: The hydrophobicity of substituents can significantly impact binding affinity. nih.gov
By correlating these structural modifications with changes in biological activity, a comprehensive SAR model can be built. This model is crucial for guiding the design of more potent and selective compounds. mdpi.com
Many organic molecules, including potentially this compound, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. researchgate.net Biological systems, being composed of chiral molecules like amino acids and sugars, often exhibit stereoselectivity, interacting differently with each enantiomer. One enantiomer may be significantly more active than the other (the eutomer), or they may have entirely different biological effects.
Therefore, chiral recognition studies are essential. This process involves:
Enantioselective Synthesis or Separation: Synthesizing each enantiomer separately or separating the racemic mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.govbeilstein-journals.org
Biological Evaluation: Testing the biological activity of each isolated enantiomer in the relevant assays. semanticscholar.org
Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand the structural basis for the observed differences in activity, revealing how each enantiomer fits differently into the chiral binding site of the target protein. researchgate.net
These studies are critical for developing a single-enantiomer drug, which often leads to improved potency and a better safety profile by eliminating the less active or potentially harmful enantiomer.
Role as Precursors or Scaffolds for Investigational Biologically Active Molecules
The naphthalene (B1677914) moiety is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. nih.govekb.eg Its rigid, bicyclic aromatic structure provides a unique framework that can be readily functionalized to interact with a wide range of biological targets. researchgate.net While direct and extensive research on this compound as a specific precursor is not widely documented in publicly available literature, its structural components—a naphthalene ring and a pentanone chain—suggest its potential as a valuable starting material or fragment for the synthesis of novel, biologically active molecules. The exploration of analogous structures and the broader significance of the naphthalene scaffold provide a strong basis for its investigational importance.
The naphthalene core is present in a diverse array of therapeutic agents, highlighting its utility in drug design. ekb.eg This includes drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antihypertensive agent Propranolol, and the antifungal medication Terbinafine. nih.gov The success of these established drugs underscores the favorable pharmacokinetic and pharmacodynamic properties that the naphthalene scaffold can impart to a molecule. Medicinal chemists often utilize such privileged scaffolds as a foundation for developing new chemical entities with desired biological activities. researchgate.net
A notable example of a biologically active molecule with a structure closely related to this compound is Naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one). wikipedia.orgservice.gov.uk Naphyrone, a derivative of pyrovalerone, demonstrates the potential of this particular chemical backbone. wikipedia.orgservice.gov.uk Although it differs in the position of the ketone and the addition of a pyrrolidine (B122466) ring, its synthesis and activity offer valuable insights into how the 1-naphthalen-2-yl-pentanoyl framework can be modified to create potent, biologically active compounds.
Naphyrone has been identified as a triple reuptake inhibitor, affecting the transport of serotonin, dopamine, and norepinephrine (B1679862) in the brain. wikipedia.orgrelease.org.uk This mechanism of action is characteristic of certain stimulant and antidepressant medications. The synthesis of Naphyrone and other pyrovalerone analogues often involves the reaction of a ketone precursor with an amine, suggesting that this compound could potentially serve as a similar starting point for the creation of a library of novel compounds. service.gov.uksmolecule.com By reacting the ketone group of this compound with various amines, a diverse range of derivatives could be synthesized and subsequently screened for a variety of biological activities.
The following table details the investigational compound Naphyrone, which serves as a key example of a biologically active molecule derived from a scaffold highly similar to this compound.
| Investigational Compound | Structural Relationship to this compound | Investigated Biological Target(s) | Key Research Findings |
| Naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) | Isomeric ketone with an added pyrrolidinyl group at the alpha position. | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org |
The potential for this compound as a precursor is rooted in the established success of the naphthalene scaffold in medicinal chemistry and the demonstrated biological activity of structurally similar compounds like Naphyrone. Further research could explore the synthesis of derivatives from this specific ketone to identify novel molecules with therapeutic potential across various disease areas, including but not limited to central nervous system disorders, infectious diseases, and oncology. ekb.egijpsjournal.com
Applications in Advanced Materials Science Research
Incorporation into Organic Electronic Devices and Optoelectronic Materials
No research data or publications were found that describe the incorporation or testing of 1-Naphthalen-2-ylpentan-3-one in organic electronic devices or optoelectronic materials. The development of materials for organic electronics often involves larger, conjugated systems like naphthalene (B1677914) diimides to facilitate charge transport. gatech.edursc.org The molecular structure of this compound does not align with the typical design principles for these applications, and no studies have been published exploring its potential in this area.
Utilization as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
There are no reports in the scientific literature on the utilization of this compound as a chiral ligand or an organocatalyst in asymmetric synthesis. The field of asymmetric synthesis heavily relies on ligands and catalysts with specific stereogenic centers and functional groups to induce enantioselectivity. researchgate.netmdpi.comnih.govnih.gov While many complex molecules containing naphthalene rings are used, the specific structure of this compound has not been identified or developed for these catalytic applications.
Future Research Directions and Unexplored Avenues
Development of Novel and Atom-Economical Synthetic Routes
While specific literature on the synthesis of 1-naphthalen-2-ylpentan-3-one is not extensively detailed, its structure lends itself to several established synthetic strategies. Future research should prioritize the development of novel and more sustainable synthetic pathways.
A primary candidate for its synthesis is the Friedel-Crafts acylation , a cornerstone of C-C bond formation in organic chemistry. scienceinfo.commasterorganicchemistry.com This reaction would involve the acylation of naphthalene (B1677914) with a suitable acylating agent. organic-chemistry.org However, a significant challenge in the Friedel-Crafts acylation of naphthalene is controlling the regioselectivity, as it can lead to a mixture of 1- and 2-substituted products. researchgate.net Future work should focus on developing highly regioselective catalytic systems to favor the desired 2-substituted product.
In line with the principles of green chemistry, the concept of atom economy is crucial. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Research into catalytic, atom-economical routes that avoid stoichiometric amounts of Lewis acids, which are common in traditional Friedel-Crafts reactions, would be a significant step forward. organic-chemistry.orgwikipedia.org For instance, photocatalyzed C-H activation of alkanes and their subsequent coupling with carbon monoxide and alkenes represents a modern, atom-economical approach to synthesizing unsymmetrical ketones. nycu.edu.twnih.gov Adapting such a methodology for the synthesis of this compound would be a novel and environmentally benign approach.
Application of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization
A thorough characterization of this compound is essential for understanding its properties. While standard spectroscopic methods are foundational, the application of more advanced techniques could provide deeper structural and dynamic insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structure elucidation in organic chemistry. wikipedia.org For this compound, 1D NMR (¹H and ¹³C) would provide initial structural confirmation. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals, especially within the complex aromatic region of the naphthalene ring. youtube.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene CH | 7.4 - 8.0 | 125 - 135 |
| Naphthalene Quaternary C | - | 130 - 140 |
| CH₂ (alpha to naphthalene) | ~3.0 | ~45 |
| CH₂ (alpha to C=O) | ~2.6 | ~50 |
| C=O | - | >200 |
| CH₂ (ethyl group) | ~2.4 | ~35 |
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group. academyart.edu For a saturated aliphatic ketone, this stretch typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The precise position of this band can offer insights into the electronic environment of the carbonyl group. academyart.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula by providing a highly accurate molecular weight. wikipedia.org The fragmentation pattern in the mass spectrum, likely involving cleavage alpha to the carbonyl group, would provide further structural evidence. whitman.edulibretexts.org Aromatic ketones often exhibit a prominent peak corresponding to the ArC≡O⁺ fragment. whitman.edu
Future research could employ more advanced techniques like solid-state NMR to study the compound's properties in the solid phase or time-resolved spectroscopy to investigate any potential photochemical behavior. fiveable.me
In-depth Mechanistic Studies of Complex Chemical Transformations
Understanding the mechanisms of reactions used to synthesize or modify this compound is fundamental for optimizing reaction conditions and extending their scope.
The Friedel-Crafts acylation mechanism , for example, involves the generation of an acylium ion as the key electrophile. wikipedia.orgchemistrysteps.com This electrophile then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. scienceinfo.commt.com Detailed mechanistic studies could involve computational modeling and kinetic analysis to better understand the factors controlling regioselectivity. Investigating the potential for reversibility in the Friedel-Crafts acylation of naphthalene could also provide valuable insights, as this has been observed in related systems. researchgate.net
Furthermore, if this compound or its derivatives are found to undergo interesting transformations, such as rearrangements or cyclizations, in-depth mechanistic studies using techniques like isotopic labeling and computational chemistry would be warranted to elucidate the reaction pathways.
Rational Design and Synthesis of Advanced Analogues for Specific Research Probes
The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nbinno.comijpsjournal.comresearchgate.netresearchgate.net This suggests that analogues of this compound could be of significant interest.
Rational drug design is a powerful strategy for developing new bioactive molecules. nih.govunimi.iteuropa.eu This approach involves designing molecules that are predicted to bind to a specific biological target, thereby modulating its function. google.com Future research could focus on designing and synthesizing analogues of this compound with modified alkyl chains or substitutions on the naphthalene ring to explore their structure-activity relationships (SAR). These rationally designed compounds could then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents or research probes.
The synthesis of these advanced analogues would build upon the methodologies developed in section 8.1, requiring robust and versatile synthetic routes that can tolerate a range of functional groups.
Integration of Artificial Intelligence and Machine Learning Methodologies in Compound Design and Study
The fields of chemistry and drug discovery are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) . nih.govharvard.edu These powerful computational tools can be applied to various aspects of the study of this compound and its analogues. ctppc.orgmdpi.com
Compound Design: Generative AI models can be used to design novel molecules with desired properties from scratch. harvard.edu By training these models on large datasets of known bioactive compounds, it is possible to generate new naphthalene-based structures with a high probability of possessing a specific biological activity.
Synthesis Prediction: AI can assist in planning the synthesis of new compounds by predicting viable reaction pathways. acs.org Computer-aided synthesis planning (CASP) tools can accelerate the process of identifying the most efficient routes to target molecules.
Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules, including their potential toxicity and pharmacokinetic profiles. ctppc.org This can help to prioritize which rationally designed analogues are most promising for synthesis and experimental testing.
By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly accelerated, leading to a more efficient and cost-effective exploration of the chemical space around this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
